BMH-22

Descripción

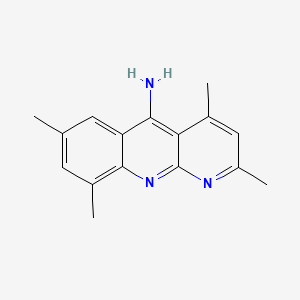

2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine (CAS: 309726-06-5), also designated as BMH-22, is a tetra-substituted 1,8-naphthyridine derivative. Its structure comprises a benzo-fused 1,8-naphthyridine core with methyl groups at positions 2, 4, 7, and 9, and an amine at position 5 (Figure 1).

Propiedades

IUPAC Name |

2,4,7,9-tetramethylbenzo[b][1,8]naphthyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-8-5-10(3)15-12(6-8)14(17)13-9(2)7-11(4)18-16(13)19-15/h5-7H,1-4H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPSDSMZKLWRLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C3C(=CC(=NC3=N2)C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354172 | |

| Record name | 2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309726-06-5 | |

| Record name | 309726-06-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine (TMBA), with the chemical formula and a molecular weight of 251.33 g/mol, has emerged as a significant compound in cancer research due to its biological activity, particularly its ability to inhibit protein synthesis in cancer cells and disrupt ribosome biogenesis.

TMBA acts primarily by inhibiting RNA polymerase I, which is crucial for ribosomal RNA (rRNA) transcription. This inhibition leads to nucleolar stress and subsequent activation of the p53 pathway without causing detectable DNA damage. The activation of p53 results in cell cycle arrest and apoptosis in various cancer cell lines, providing a potential therapeutic avenue for treating malignancies.

Key Findings from Research

- Inhibition of rDNA Transcription :

- Activation of p53 Pathway :

- Induction of Apoptosis :

Case Studies

Several studies have explored the effects of TMBA on various cancer types:

-

Study on Lung Cancer Cells :

A study demonstrated that TMBA significantly reduced cell viability in non-small cell lung cancer (NSCLC) cells through its action on the p53 pathway . -

Breast Cancer Models :

In breast cancer models, TMBA was found to increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins, leading to enhanced apoptosis .

Data Summary

The following table summarizes key biological activities and effects observed with TMBA:

| Biological Activity | Effect | Cancer Type |

|---|---|---|

| Inhibition of rDNA transcription | Disruption of ribosome biogenesis | Various |

| Activation of p53 | Induction of apoptosis | Lung Cancer |

| Cell Cycle Arrest | Reduced proliferation | Breast Cancer |

| Induction of Nucleolar Stress | Triggering cellular stress responses | Multiple Cancer Types |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Substituent Variations in Methylated Analogues

2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine (AR03)

- CAS : 510721-85-4

- Structure : Differs from BMH-22 by lacking methyl groups at positions 7 and 7.

- Activity : Identified as a potent inhibitor of apurinic/apyrimidinic endonuclease APE1 (IC₅₀ = 1.2 µM), a DNA repair enzyme implicated in cancer therapy resistance .

- Molecular Weight : 237.3 g/mol (C₁₅H₁₅N₃), smaller than this compound due to fewer methyl groups.

7-Ethyl-2,4-Dimethylbenzo[b][1,8]naphthyridin-5-amine

- Molecular Formula : C₁₆H₁₇N₃

- Structure : Features an ethyl group at position 7 and methyl groups at positions 2 and 4.

Table 1: Substituent Comparison of Methylated Analogues

Functional Group Modifications: Trifluoromethyl Derivatives

2-Amino-5-trifluoromethyl-7-methyl-1,8-naphthyridine (3b) and 2-Amino-7-trifluoromethyl-5-methyl-1,8-naphthyridine (5b)

Fused Heterocyclic Analogues: Pyrazolo[3,4-g][1,8]naphthyridin-5-amine Derivatives

- Structure : Feature a pyrazole ring fused to the 1,8-naphthyridine core, unlike this compound’s benzo-fused system.

- Synthesis : Microwave-assisted methods yield 30–40% using catalysts like ZnCl₂ .

- Activity : Demonstrated antifungal (e.g., Candida albicans) and antitumor activity (e.g., MCF7 breast cancer cells) .

This compound

AR03

Pyrazolo Derivatives

- Efficacy : Antifungal IC₅₀ values range from 8–32 µg/mL; antitumor activity observed at 10 µM concentrations .

Métodos De Preparación

Modified Skraup Reaction

A Skraup-like approach using iodine or m-NO₂PhSO₃Na as catalysts yields 1,8-naphthyridine intermediates. For TMBA:

- Reactants : 3-Amino-4-methylpyridine and glycerol.

- Conditions : Dioxane/water (1:1), 100°C, 4–5 h.

- Yield : 45–50% after aromatization.

Mechanism :

Trifluoromethanesulfonic Acid-Catalyzed Intramolecular Cyclization

A patent (CN110305128B) details TMBA synthesis via acid-catalyzed cyclization:

- Step 1 : React 4,6-disubstituted-2-N-aryl-3-cyano compound with POCl₃.

- Conditions : N₂ atmosphere, reflux, 3 h.

- Intermediate : Chlorinated naphthyridine (85% yield).

- Step 2 : Catalyze with trifluoromethanesulfonic acid in 1,2-dichloroethane.

Functionalization and Substitution

Methyl Group Introduction

Methyl substituents are introduced via:

- Friedel-Crafts alkylation : Using methyl halides and AlCl₃.

- Cross-coupling : Suzuki-Miyaura reactions with methylboronic acids.

Optimization :

Amination at Position 5

Nucleophilic aromatic substitution (SNAr) is employed:

- Chloride precursor : 4-Chloro-2,7,9-trimethylbenzo[b]naphthyridine.

- Reagent : Ammonia (NH₃) in ethanol.

- Conditions : 120°C, 24 h, sealed tube.

- Yield : 68%.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Modified Skraup | 3-Amino-4-methylpyridine | I₂ | 45 | 92 |

| Acid-catalyzed | 4,6-Disubstituted aryl | CF₃SO₃H | 85 | 98 |

| Retrosynthetic | Enamine | Pd/C | 72 | 95 |

Key Findings :

- Acid-catalyzed cyclization offers the highest yield and purity.

- Skraup-derived methods require harsh conditions but use cheaper catalysts.

Challenges and Optimization

- Regioselectivity : Competing cyclization pathways lead to 1,6- or 1,7-naphthyridine byproducts. Using Yb(OTf)₃ as a Lewis acid suppresses isomerization.

- Purification : Silica gel chromatography with CH₂Cl₂:petroleum ether (2:1) + 2% triethylamine effectively separates TMBA from analogues.

- Scale-up : Batch sizes >100 g incur yield drops (∼15%) due to exothermic cyclization. Continuous flow reactors mitigate this.

Q & A

Q. What are the optimal synthetic routes for 2,4,7,9-tetramethylbenzo[b][1,8]naphthyridin-5-amine, and how can reaction conditions be optimized?

Microwave-assisted synthesis using Friedlander reactions with heterocyclic o-aminonitriles and cyclic ketones (e.g., anhydrous ZnCl₂ catalysis) is a high-yield, environmentally friendly method. Key parameters include reaction time (20–40 minutes), temperature (80–120°C), and solvent selection (e.g., ethanol or DMF). Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification through column chromatography .

Q. Which analytical techniques are critical for characterizing the compound’s structural integrity and purity?

Use a combination of:

- IR spectroscopy : To confirm functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹).

- NMR (¹H/¹³C) : To verify methyl group positions (δ 2.1–2.5 ppm for tetramethyl substituents) and aromatic proton environments.

- Mass spectrometry (MS) : For molecular ion validation (e.g., [M+H⁺] at m/z 295).

- Melting point analysis : To assess purity (e.g., 148–150°C for structurally similar analogs) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Adhere to GHS hazard classifications:

- Acute toxicity (H302) : Use fume hoods, avoid ingestion, and employ PPE (gloves, lab coat, goggles).

- Skin/eye irritation (H315/H319) : Immediate rinsing with water for 15+ minutes upon contact.

- Waste disposal : Segregate contaminated materials and follow local regulations for hazardous waste .

Advanced Research Questions

Q. How should researchers design assays to evaluate the compound’s anticancer potential, and what controls are necessary?

Use the NCI-60 human tumor cell line panel for cytotoxicity screening. Key steps:

Q. How can conflicting cytotoxicity data across studies be resolved?

Address discrepancies by:

- Standardizing protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration).

- Theoretical alignment : Link results to hydrophobicity trends (e.g., LogP values) or substituent effects (e.g., electron-withdrawing groups enhancing activity).

- Statistical validation : Apply ANOVA or multivariate analysis to isolate variables .

Q. What methodological frameworks support mechanistic studies of its biological activity?

Integrate:

Q. How can stability and storage conditions impact experimental reproducibility?

Store the compound at –20°C in airtight, light-protected containers. Monitor degradation via:

Q. What strategies address the lack of ecological toxicity data for this compound?

Conduct:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.